molecular formula C10H21Cl2N3O B6220835 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride CAS No. 2758000-58-5

1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride

Cat. No. B6220835
CAS RN: 2758000-58-5
M. Wt: 270.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride, also known as PCD, is an organic compound used in scientific research. It is a cyclic amide with a piperazine ring and a cyclopentane ring, both of which are connected by a carboxamide group. PCD has been studied in the fields of chemistry and biochemistry, and it has been found to have a wide range of applications.

Scientific Research Applications

1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has been used in a variety of scientific research applications, including drug discovery, enzymology, and biophysical studies. It has been used as an inhibitor of enzymes, such as proteases and kinases, and it has been studied as a potential drug target. 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has also been used to study the structure and function of proteins and other biomolecules, as well as to study the effects of drugs on cells.

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is not yet fully understood. However, it is believed that 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride binds to proteins and other biomolecules, altering their structure and function. This binding is thought to be mediated by a series of hydrogen bonds, as well as van der Waals and hydrophobic interactions. 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is also thought to interact with other molecules, such as small molecules and ions, to modify their behavior.
Biochemical and Physiological Effects
1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, such as proteases and kinases, and it has been found to inhibit the growth of cancer cells. 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has also been found to increase the production of proteins and other biomolecules, as well as to affect the expression of genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride in laboratory experiments is its high solubility in a variety of solvents. This makes it easier to use in a variety of experiments, such as drug discovery, enzymology, and biophysical studies. However, 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is also limited by its low stability, which makes it difficult to store and use for long periods of time.

Future Directions

There are a number of potential future directions for the use of 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride in scientific research. These include the development of new methods for synthesizing 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride, the study of its mechanism of action, the investigation of its effects on proteins and other biomolecules, and the exploration of its potential therapeutic applications. Additionally, 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride could be used to study the effects of drugs on cells, as well as to develop new drugs for the treatment of diseases.

Synthesis Methods

1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride can be synthesized from a variety of starting materials, including piperazine, cyclopentane, and carboxylic acid. The most common method is to react piperazine and cyclopentane in the presence of a base, such as sodium hydroxide, to form the cyclic amide 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride. This reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction can also be catalyzed by a variety of compounds, such as Lewis acids, to increase the rate of reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride involves the reaction of cyclopentanone with piperazine followed by the addition of acetic anhydride and ammonium chloride to form the desired product.", "Starting Materials": [ "Cyclopentanone", "Piperazine", "Acetic anhydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with piperazine in the presence of hydrochloric acid to form 1-(piperazin-1-yl)cyclopentanone.", "Step 2: 1-(piperazin-1-yl)cyclopentanone is then reacted with acetic anhydride and ammonium chloride in the presence of sodium hydroxide to form 1-(piperazin-1-yl)cyclopentane-1-carboxamide.", "Step 3: The resulting product is then treated with hydrochloric acid to form 1-(piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride.", "Step 4: The final product is isolated by filtration and washed with ethanol." ] }

CAS RN

2758000-58-5

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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